molecular formula C18H16BrN3O3 B11383776 2-(4-bromo-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

2-(4-bromo-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No.: B11383776
M. Wt: 402.2 g/mol
InChI Key: DBMLSYJQMXWOMM-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group and an oxadiazole moiety. Its molecular formula is C17H15BrN2O3, and it has a molecular weight of approximately 375.22 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination of 3-methylphenol to obtain 4-bromo-3-methylphenol. This is followed by the reaction with chloroacetic acid to form 2-(4-bromo-3-methylphenoxy)acetic acid.

    Oxadiazole Formation: The next step involves the synthesis of the oxadiazole ring. This is achieved by reacting hydrazine with benzonitrile to form the corresponding hydrazide, which is then cyclized with an appropriate reagent to form the 1,2,4-oxadiazole ring.

    Final Coupling: The final step involves coupling the phenoxyacetic acid derivative with the oxadiazole intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, industrial processes would incorporate purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the phenoxy group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted phenoxy derivatives, while hydrolysis of the amide bond results in the formation of carboxylic acids and amines.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. Additionally, the phenoxy group may contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-3-methylphenoxy)acetic acid: This compound shares the phenoxyacetic acid moiety but lacks the oxadiazole ring.

    4-bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate: This compound has a similar phenoxy structure but differs in the presence of the carbohydrazonoyl and phenylacrylate groups.

Uniqueness

2-(4-bromo-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is unique due to the combination of the bromo-substituted phenoxy group and the oxadiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. The presence of the oxadiazole ring, in particular, is associated with a range of biological activities, making this compound a valuable target for further research.

Properties

Molecular Formula

C18H16BrN3O3

Molecular Weight

402.2 g/mol

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

InChI

InChI=1S/C18H16BrN3O3/c1-12-9-14(7-8-15(12)19)24-11-16(23)20-10-17-21-18(22-25-17)13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,20,23)

InChI Key

DBMLSYJQMXWOMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCC2=NC(=NO2)C3=CC=CC=C3)Br

Origin of Product

United States

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